2-Methyl-2-phenylbutanoic acid
Description
Contextual Significance in Modern Organic Chemistry
The significance of 2-Methyl-2-phenylbutanoic acid in modern organic chemistry stems largely from its structure, which contains an all-carbon quaternary stereocenter. The construction of such sterically congested centers in a controlled and enantioselective manner remains a formidable challenge for synthetic chemists. soachim.info As a result, molecules like this compound serve as important targets for the development and validation of new synthetic methodologies. google.com
Compounds within the 2-arylpropionic acid class, to which this compound is related, are recognized for their biological activities; for instance, many are well-known non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.com While this compound itself is not a marketed pharmaceutical, it is utilized in a research context as an anticomplement agent to study the complement system's role in inflammation and tissue damage. cymitquimica.com Its utility as a chiral building block for the synthesis of more complex molecules is also an area of investigation. unacademy.com
Historical Trajectory in Chemical Synthesis and Methodology Development
The synthesis of α,α-disubstituted carboxylic acids, including this compound, has evolved significantly over time, reflecting major trends in synthetic organic chemistry.
Historically, the construction of the α-phenyl quaternary carbon was often approached through the alkylation of precursors like phenylacetonitrile (B145931) (benzyl cyanide). Early methods required the use of strong, hazardous bases such as sodium amide in anhydrous solvents to generate the necessary carbanion for subsequent alkylation. acs.org These reactions were often difficult to control, leading to mixtures of mono- and di-alkylated products.
A significant advancement came with the advent of phase-transfer catalysis (PTC) in the mid-20th century. This methodology allowed for the efficient alkylation of active methylene (B1212753) compounds like phenylacetonitrile using a catalytic amount of a phase-transfer agent in a two-phase system with concentrated aqueous alkali (e.g., sodium hydroxide). mdpi.comorgsyn.org This approach was simpler, safer, and provided higher selectivity for mono-alkylation, making precursors for compounds like 2-phenylbutyronitrile more accessible. mdpi.comresearchgate.net The nitrile could then be hydrolyzed to the corresponding carboxylic acid.
In recent decades, the development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of α-aryl carboxylic acids. Modern methods for creating the crucial carbon-carbon bond include palladium-catalyzed α-arylation of ester enolates, nih.gov iridium-catalyzed asymmetric allylic alkylation, google.com and copper-catalyzed hydrocarboxylation of allenes. soachim.info These advanced techniques offer high levels of control, particularly in achieving enantioselectivity, which is crucial for chiral molecules like this compound.
Structural Characteristics and Their Implications for Chemical Reactivity
The chemical properties and reactivity of this compound are a direct consequence of its unique molecular architecture. Its structure is defined by a central quaternary α-carbon bonded to a methyl group, an ethyl group, a phenyl ring, and a carboxylic acid functional group. cymitquimica.com This arrangement results in a chiral molecule, existing as two non-superimposable enantiomers.
The most significant structural feature is the sterically hindered quaternary carbon. This steric bulk poses a significant challenge for its synthesis, as it impedes the approach of reagents. google.com Conversely, it also imparts a degree of stability to the molecule. The carboxylic acid group (-COOH) is the primary site of reactivity, capable of undergoing typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols, and conversion to an acyl chloride. The presence of the phenyl ring influences the electronic properties of the molecule, including the acidity of the carboxylic proton. The aromatic ring itself can undergo electrophilic substitution reactions, although the steric hindrance from the adjacent quaternary center would influence the regioselectivity of such transformations.
The molecule's structure has been characterized using various spectroscopic methods. The nuclear magnetic resonance (NMR) spectra provide detailed information about the connectivity and chemical environment of the atoms.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | wikipedia.org |
| Molecular Weight | 178.23 g/mol | wikipedia.org |
| IUPAC Name | This compound | wikipedia.org |
| CAS Number | 51018-80-5 | wikipedia.org |
| XLogP3 | 2.7 | wikipedia.org |
| Topological Polar Surface Area | 37.3 Ų | wikipedia.org |
| Monoisotopic Mass | 178.099379685 Da | wikipedia.org |
Spectroscopic Data for (S)-2-Methyl-2-phenylbutanoic acid
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Assignment |
| ¹H NMR | 11.68 | br s | COOH |
| 7.40-7.32 | m | Aromatic CH | |
| 7.27-7.24 | m | Aromatic CH | |
| 2.16-1.95 | m | -CH₂- | |
| 1.57 | s | α-CH₃ | |
| 0.86 | t, J = 7.60 Hz | -CH₂-CH₃ | |
| ¹³C NMR | 182.5 | C=O | |
| 142.8 | Aromatic C (quaternary) | ||
| 128.4 | Aromatic CH | ||
| 126.9 | Aromatic CH | ||
| 126.3 | Aromatic CH | ||
| 50.4 | α-C (quaternary) | ||
| 31.6 | -CH₂- | ||
| 21.7 | α-CH₃ | ||
| 9.0 | -CH₂-CH₃ | ||
| Source: | |||
| Solvent: CDCl₃ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZLDUPVMGWZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295621 | |
| Record name | α-Ethyl-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51018-80-5, 828-41-1 | |
| Record name | α-Ethyl-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51018-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC133936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Ethyl-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 2 Phenylbutanoic Acid and Its Analogs
General Synthetic Strategies for α,α-Disubstituted Carboxylic Acids
The creation of a quaternary carbon atom at the α-position to a carboxyl group is a key step in the synthesis of 2-methyl-2-phenylbutanoic acid and its analogs. Several general strategies have been developed to achieve this, ranging from direct alkylation to carboxylation and rearrangement reactions.
Alkylation Approaches to Quaternary Carbon Center Formation
Alkylation of enolates is a fundamental method for forming carbon-carbon bonds. To generate a quaternary center, a dianion of a carboxylic acid can be subjected to sequential alkylation. For instance, the α-alkylation of phenylacetic acid and its derivatives can be achieved by using strong bases like sodium amide or potassium amide in liquid ammonia (B1221849) to form the dianion, which is then treated with an alkyl halide. researchgate.net This method has been used to synthesize various α-alkylphenylacetic acids. researchgate.net
Another approach involves the hydroformylation of olefins. While traditionally challenging for creating quaternary centers, recent advancements using scaffolding ligands that bind to both the substrate and catalyst have enabled the hydroformylation of disubstituted olefins with high regioselectivity, leading to the formation of aldehydes that can be oxidized to the corresponding carboxylic acids. nih.gov
The Wolff rearrangement of α-diazoketones provides another pathway to α,α-disubstituted carboxylic acid derivatives. rsc.orgrsc.org This reaction, which can be promoted by hexafluoroisopropanol (HFIP) under mild, catalyst-free conditions, involves the generation of a ketene (B1206846) intermediate that can be trapped by nucleophiles like water, alcohols, or amines to yield the desired carboxylic acid or its derivative. rsc.orgresearchgate.net
Carboxylation and Related Functionalization Reactions
Direct carboxylation of aromatic compounds with carbon dioxide (CO₂) offers a direct route to aryl carboxylic acids. The use of a combination of a strong Lewis acid, such as aluminum bromide (AlBr₃), and a silyl (B83357) chloride can efficiently promote the carboxylation of alkylbenzenes like toluene (B28343) and xylenes (B1142099) under CO₂ pressure. nih.govacs.org This method proceeds through the activation of CO₂ by the Lewis acid-silyl chloride mixture, followed by electrophilic attack on the aromatic ring. nih.govacs.orgresearchgate.net
Similarly, polyfluorinated alkylbenzenes can undergo carbonylation at the benzylic C-F or C-Cl bond using carbon monoxide in the presence of a superacid like antimony pentafluoride (SbF₅). mdpi.com This reaction yields the corresponding α-arylcarboxylic acids after aqueous workup. mdpi.com Another method involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to yield benzoic acids. masterorganicchemistry.com
Nucleophilic Acylation and Substitution Pathways
Nucleophilic acyl substitution reactions are fundamental in the synthesis of carboxylic acid derivatives. masterorganicchemistry.com For instance, the reaction of an acid chloride with a carboxylate can produce an anhydride. masterorganicchemistry.com While not directly forming the quaternary center, these reactions are crucial for modifying the carboxylic acid functionality.
A more direct approach to α,α-disubstituted systems involves the rearrangement of allyl cyanates to isocyanates, known as the Ichikawa rearrangement. nih.govacs.org The resulting allyl isocyanates can be trapped by various nucleophiles, and subsequent oxidative cleavage of the double bond can lead to the formation of α,α-disubstituted α-amino acids, which are structurally related to the target compounds. nih.govacs.org
Enantioselective and Stereospecific Synthesis of Chiral α-Phenyl Carboxylic Acids
The synthesis of chiral α-phenyl carboxylic acids, where the α-carbon is a stereocenter, requires methods that can control the three-dimensional arrangement of the substituents. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.
Chiral Auxiliary-Mediated Asymmetric Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
A common strategy involves the use of chiral oxazolidinones or pseudoephedrine as auxiliaries attached to a carboxylic acid. wikipedia.org The resulting amide can be deprotonated to form a chiral enolate, which then reacts with an electrophile from a specific face, dictated by the steric hindrance of the auxiliary. wikipedia.org For example, pseudoephedrine amides direct the alkylation to be syn to the methyl group and anti to the hydroxyl group. wikipedia.org Chiral lithium amides have also been employed as noncovalent, traceless auxiliaries for the direct and highly enantioselective alkylation of arylacetic acids. researchgate.netescholarship.orgnih.gov
Another example is the use of chiral N-acyloxazolidinones in conjugate reduction and asymmetric protonation to synthesize optically active heterocyclic carboxylic acids. nih.gov Borane complexes of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters have also been used as substrates for base-promoted α-alkylation, leading to high diastereoselectivity. rsc.orgrsc.org
Catalytic Asymmetric Synthesis for Stereocontrol
Catalytic asymmetric synthesis utilizes a chiral catalyst to control the stereoselectivity of a reaction. This approach is often more efficient than using stoichiometric chiral auxiliaries.
One such method is the palladium-catalyzed hydroesterification of alkenes under microwave conditions. Another powerful technique is the enantioselective C-H arylation of α-aminoisobutyric acid (Aib) and related compounds. rsc.orgrsc.org This palladium-catalyzed reaction, employing a chiral ligand, can introduce an aryl group at the β-position of Aib with high enantioselectivity, providing access to a variety of chiral α,α-disubstituted α-amino acids. rsc.orgrsc.org
Copper-catalyzed 1,4-addition of dialkylzinc reagents to 2-aryl acetate (B1210297) derivatives in the presence of a phosphoramidite (B1245037) ligand is another effective method for the asymmetric synthesis of carboxylic acid derivatives with an all-carbon α-quaternary center. researchgate.net Furthermore, catalytic methods have been developed for the enantioselective synthesis of α-quaternary ketones and aldehydes from simple carboxylic acid or ester starting materials, which can then be further transformed into the desired carboxylic acids. nih.gov
Biocatalytic and Enzymatic Resolution Methods
The resolution of racemic carboxylic acids into single enantiomers is a critical process, particularly for pharmaceutical applications. Biocatalytic methods, employing enzymes like lipases, offer high selectivity under mild conditions. Research into the enzymatic resolution of structurally similar acids, such as 2-phenylbutyric acid and 2-methylbutyric acid, provides significant insights applicable to this compound.
The primary approach involves the enantioselective esterification of the racemic acid or the hydrolysis of its racemic ester. Lipases, due to their stability, commercial availability, and broad substrate tolerance, are the most explored class of enzymes for these transformations. researchgate.net Studies have demonstrated that different lipases can selectively produce either the (R) or (S)-enantiomer. For instance, in the resolution of (R,S)-2-methylbutyric acid, Candida antarctica lipase (B570770) B (CALB) and Thermomyces lanuginosus lipase favor the formation of the (R)-ester, while Candida rugosa and Rhizopus oryzae lipases preferentially yield the (S)-enantiomer. researchgate.net
The efficiency of these resolutions is influenced by several factors, including the choice of solvent, the alcohol moiety (nucleophile) for esterification, and reaction time. researchgate.net A significant challenge in aqueous hydrolysis systems is the low solubility of aromatic ester substrates. To overcome this, additives like hydroxyethyl-β-cyclodextrin (HE-β-CD) have been successfully used. The inclusion of HE-β-CD in the enzymatic hydrolysis of 2-phenylbutyrate was shown to increase substrate solubility, leading to a 1.5-fold increase in conversion while maintaining high enantioselectivity. researchgate.netgoogle.com A patented method utilizing Candida antarctica lipase A for the hydrolysis of racemic 2-phenylbutyrate hexyl ester in the presence of cyclodextrin (B1172386) derivatives reports achieving an enantiomeric excess (ee) of ≥96% for (S)-2-phenylbutyric acid. google.com
Table 1: Performance of Various Immobilized Lipases in the Resolution of (R,S)-2-methylbutyric Acid Data derived from enantioselective esterification studies. researchgate.net
| Lipase Source | Preferred Enantiomer | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reaction Time (h) |
|---|---|---|---|---|
| Candida antarctica B | R | >90% | 35 | 2 |
| Thermomyces lanuginosus | R | >91% | 26 | 2 |
| Candida rugosa | S | 75% | 10 | 2 |
| Rhizopus oryzae | S | 49% | 4 | 2 |
Diastereoselective Synthesis and Diastereoisomer Control
While this compound itself is chiral, the principles of diastereoselective synthesis are crucial for creating more complex analogs that possess multiple stereocenters, such as α-amino-β-hydroxy acid derivatives. These methods rely on the use of chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms during bond formation.
One prominent strategy is the Michael addition of chiral nucleophiles to activated olefins. Chiral nickel(II) complexes derived from the Schiff base of glycine (B1666218) and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB), are effective for the asymmetric synthesis of unnatural amino acids. mdpi.com These complexes generate product mixtures with a high diastereomeric excess, which can then be separated and hydrolyzed to yield the desired chiral amino acid. The steric hindrance from the phenyl groups of the intermediate can contribute significantly to the diastereoselectivity. mdpi.com
Another powerful technique is the use of chiral auxiliaries like Evans oxazolidinones. In the synthesis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, a glycine-derived oxazolidinone can be alkylated to introduce the methyl group at the α-carbon, followed by a stereoselective aldol (B89426) reaction or hydroxylation to establish the correct configuration at the β-carbon. Similarly, 1,3-oxazinan-6-ones, synthesized from N-protected amino acids, serve as versatile synthons for producing β-amino acid derivatives with high diastereoselectivity. researchgate.net Alkylation of these heterocyclic templates, for example with methyl triflate, allows for the controlled introduction of substituents. researchgate.net
Table 2: Methodologies for Diastereoselective Synthesis of Amino Acid Analogs
| Method | Key Reagent/Auxiliary | Type of Reaction | Target Analog Structure |
|---|---|---|---|
| Asymmetric Michael Addition | Chiral Nickel(II) Glycinate Complex | Michael Addition | α-Amino-β-substituted butyric acids |
| Evans Asymmetric Aldol | Chiral Oxazolidinone | Aldol Reaction, Alkylation | β-Hydroxy-α-methyl amino acids |
| Heterocyclic Template | 1,3-Oxazinan-6-one | Alkylation | β-Amino acid derivatives |
Development of Novel Synthetic Routes and Process Innovations
Innovation in the synthesis of this compound and its analogs focuses on improving efficiency, reducing environmental impact, and accessing novel derivatives through new catalytic systems and a deeper understanding of reaction mechanisms.
Exploration of Unconventional Reagents and Catalytic Systems
The development of novel catalytic systems provides milder and more selective alternatives to traditional synthetic methods. For instance, the formation of amide derivatives of carboxylic acids typically requires harsh reagents like thionyl chloride. Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids, such as 4-phenylbutyric acid, with amines under reflux conditions with azeotropic removal of water. orgsyn.org This presents a convenient method for creating amide analogs.
In the fundamental construction of the phenyl-substituted quaternary carbon center, Friedel-Crafts-type reactions are often employed. Innovations in this area include the use of specific Lewis acids to enhance selectivity and yield. The reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride is a patented method for preparing 4-phenylbutyric acid. google.com More advanced strategies involve the selective activation of leaving groups, such as using boron trifluoride etherate (BF₃•OEt₂) with N-methyl hydroxamic acids, to achieve cleaner and more selective Friedel-Crafts benzylations. ethz.ch
Mechanistic Studies in New Reaction Pathway Elucidation
Understanding the mechanism of a reaction is key to its optimization and broader application. Mechanistic studies on the enzymatic processing of short-branched chain fatty acids, which are structural analogs of this compound, have revealed unexpected reaction pathways.
A study on the fatty acid-activating enzyme CYP OleTJE, a P450 peroxygenase, demonstrated its catalytic promiscuity. researchgate.netacs.org While these enzymes are known to catalyze oxidative decarboxylation and hydroxylation, investigations using 2-methylbutyric acid as a substrate revealed α,β-desaturation as a dominant and unexpected pathway. researchgate.netacs.org
To understand this shift in reactivity, computational studies using Density Functional Theory (DFT) were performed. researchgate.net The calculations revealed that for a substrate like 2-methylbutyric acid, the positioning within the enzyme's active site sterically hinders hydroxylation. researchgate.netacs.org Furthermore, while the energy barrier for hydrogen atom abstraction from the β-carbon is similar to other substrates, the subsequent steps leading to decarboxylation are impeded. This makes α-hydrogen atom abstraction, followed by a second hydrogen abstraction to form a double bond (desaturation), the most favorable reaction pathway. researchgate.netacs.org These mechanistic insights, clarifying how substrate structure and binding orientation dictate chemo- and regioselectivity, are crucial for engineering enzymes for targeted synthesis.
Table 3: Computationally Studied Reaction Pathways for Fatty Acids in CYP OleTJE researchgate.net
| Reaction Pathway | Description | Key Step | Outcome for 2-Methylbutyric Acid |
|---|---|---|---|
| α/β-Hydroxylation | Introduction of a hydroxyl group at the α or β position. | Oxygen rebound onto a carbon radical. | Energetically impeded due to tight active site. |
| Oxidative Decarboxylation | Removal of the carboxyl group and formation of an alkene. | C-C bond cleavage following α-hydroxylation. | Unfavorable; α-hydrogen abstraction does not proceed to decarboxylation. |
| α,β-Desaturation | Formation of a double bond between the α and β carbons. | Rate-determining α-hydrogen atom abstraction. | Dominant and most favorable pathway. |
Stereochemical Investigations and Chiral Properties
Enantiomer Separation and Stereochemical Purity Assessment
The resolution of racemic 2-methyl-2-phenylbutanoic acid into its constituent enantiomers and the subsequent determination of their purity are critical for stereochemical studies. This is typically achieved through chromatographic methods or by forming diastereomeric derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. csfarmacie.czphenomenex.com The separation can be accomplished using two main strategies: chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs).
While specific application notes for this compound are not extensively detailed, the methodologies are well-established for structurally related compounds like 2-phenylbutanoic acid. nih.govoup.com CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, or cyclodextrins, create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. csfarmacie.cz
Alternatively, a chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be added directly to the mobile phase to separate enantiomers on a conventional achiral column, like an ODS C18 column. nih.govoup.com The selector forms diastereomeric inclusion complexes with the enantiomers in the mobile phase, and the differential partitioning of these complexes between the mobile and stationary phases enables separation. For β-substituted-2-phenylpropionic acids, factors like the organic modifier (e.g., methanol), its concentration, and the pH of the buffer are optimized to achieve baseline separation. nih.gov
Table 1: Example HPLC Conditions for Enantioseparation of the related compound 2-Phenylbutyric Acid
| Parameter | Condition | Source |
| Column | Shimpak CLC-ODS (150 × 4.6 mm i.d., 5 μm) | nih.gov |
| Mobile Phase | Methanol (B129727) / 0.5% triethylamine (B128534) acetate (B1210297) buffer (pH 3.0) containing 25 mmol L⁻¹ HP-β-CD (30:70, v/v) | nih.gov |
| Flow Rate | 1.0 mL min⁻¹ | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Temperature | 25°C | nih.gov |
| Resolution (Rs) | ≥3.0 | nih.gov |
This table presents data for the structurally related compound 2-phenylbutanoic acid to illustrate a typical chromatographic approach.
Another powerful strategy for assessing stereochemical purity involves converting the enantiomeric mixture into a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical techniques like gas chromatography (GC) or HPLC. rsc.orgresearchgate.net
A common approach is to convert the carboxylic acid into an ester or an amide by reacting it with a chiral alcohol or amine. researchgate.netup.ac.za For instance, the racemic acid can be reacted with an enantiomerically pure amine to form diastereomeric amides. The relative amounts of these diastereomers, determined by integrating their distinct signals in an NMR spectrum or their separated peaks in a chromatogram, directly correspond to the enantiomeric ratio of the original acid. researchgate.net
Furthermore, derivatization of the carboxylic acid to its methyl ester, often using reagents like diazomethane (B1218177) or TMSCHN2, is a common sample preparation step for subsequent analysis by chiral GC or HPLC. rsc.orgnih.gov This can improve volatility for GC analysis or alter chromatographic behavior for better separation in HPLC. rsc.org
Conformational Analysis and Stereoisomeric Stability
The three-dimensional conformation of this compound and the relative stability of its stereoisomers can be investigated using computational and experimental methods. Density Functional Theory (DFT) calculations have been employed to analyze the molecular geometry and vibrational frequencies of this compound (2MPBA) and related compounds. researchgate.netresearchgate.net
Studies using DFT at the B3LYP/6-311++G(d,p) level provide insights into the preferred spatial arrangement of the phenyl, carboxyl, methyl, and ethyl groups around the chiral center. researchgate.net These theoretical calculations can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to validate the computed structures. researchgate.net Such analyses help in understanding the intramolecular interactions that dictate the most stable conformers. For α-phenylpropionic acids, a key conformational parameter is the dihedral angle between the phenyl ring and the carboxyl group (Ph-Cα-COOH), which can influence molecular recognition and biological activity in related compounds. nih.gov The steric bulk introduced by the additional methyl group at the C2 position in this compound significantly constrains the rotational freedom around the Cα-phenyl bond, leading to a more defined set of low-energy conformations.
Spectroscopic Probes for Conformational Preferences
Various spectroscopic techniques serve as powerful tools to investigate the conformational landscape of this compound. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed information about its structure, bonding, and stereochemistry.
Experimental studies employing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy have been conducted on this compound. researchgate.net These vibrational spectroscopy techniques measure the absorption or scattering of infrared radiation as the molecule's bonds vibrate. The resulting spectra provide a unique fingerprint based on the molecule's functional groups and their conformational arrangement. For instance, the characteristic stretching frequencies of the carboxyl group (C=O and O-H) and the phenyl ring can be sensitive to conformational changes.
Ultraviolet-Visible (UV-Vis) spectroscopy has also been used to study this compound, with experimental spectra being compared to theoretical analyses to determine band gap energies and absorption wavelengths. researchgate.net
Chiroptical spectroscopic methods, which are particularly sensitive to molecular chirality, are invaluable for studying enantiomers.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. anr.frbruker.com It is an exceptionally sensitive probe of molecular conformation and is considered one of the most reliable methods for the unambiguous assignment of the absolute configuration and conformations of chiral molecules in solution. bruker.comrsc.org The VCD spectrum provides detailed stereochemical information that is complementary to standard IR absorption spectroscopy.
Electronic Circular Dichroism (ECD): ECD is the differential absorption of left- and right-circularly polarized ultraviolet or visible light by a chiral molecule. acs.org This technique probes the electronic transitions within the molecule, such as those associated with the phenyl chromophore. The resulting ECD spectrum, often characterized by positive or negative Cotton effects, is directly related to the molecule's absolute configuration and the spatial arrangement of its chromophores. mdpi.com Studies on structurally similar chiral carboxylic acids demonstrate that circular dichroism is a powerful tool for analyzing stereochemistry. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is another cornerstone technique for conformational analysis. libretexts.org While specific detailed conformational studies on this compound using NMR are not extensively documented in the provided results, the principles of NMR are highly applicable. Information from 1H and 13C NMR spectra, such as chemical shifts and coupling constants, can provide insights into the relative orientation of atoms and the populations of different rotational isomers (conformers). hawaii.edu
Table 1: Spectroscopic Techniques for Conformational Analysis
| Spectroscopic Technique | Information Probed | Application to this compound |
|---|---|---|
| FT-IR & FT-Raman | Molecular vibrations, functional groups | Provides a "fingerprint" spectrum sensitive to conformational isomers. researchgate.net |
| UV-Visible | Electronic transitions | Used to compare experimental and theoretical absorption to find band gap energies. researchgate.net |
| Vibrational Circular Dichroism (VCD) | Differential absorption of polarized IR light | Determines absolute configuration and detailed conformational information in solution. anr.frbruker.comrsc.org |
| Electronic Circular Dichroism (ECD) | Differential absorption of polarized UV/Vis light | Probes stereochemistry around the phenyl chromophore, revealing absolute configuration. acs.orgmdpi.com |
| Nuclear Magnetic Resonance (NMR) | Nuclear spin states in a magnetic field | Elucidates connectivity and conformational preferences through chemical shifts and coupling constants. libretexts.orghawaii.edu |
Computational Modeling of Molecular Conformations
Computational chemistry provides a powerful avenue for investigating the structure, stability, and properties of this compound at the molecular level. Theoretical models allow for the exploration of conformational landscapes and the prediction of spectroscopic properties, which can then be compared with experimental data for validation.
Density Functional Theory (DFT) is a prominent computational method used to study this compound. researchgate.net Research has been conducted using DFT calculations at the B3LYP level with the 6-311++G(d,p) basis set to analyze the molecular geometry and vibrational frequencies of this compound. researchgate.net This level of theory provides a good balance between accuracy and computational cost for organic molecules.
The primary goals of these computational studies include:
Geometry Optimization: Determining the lowest energy three-dimensional structure of the molecule. This involves finding the stable conformations by exploring the potential energy surface.
Frequency Calculations: Predicting the vibrational (IR and Raman) spectra of the optimized geometry. Comparing these computed spectra with experimental ones helps to validate the theoretical model and aids in the assignment of vibrational modes. researchgate.netresearchgate.net
Spectroscopic Prediction: Advanced computational methods can predict chiroptical spectra, such as VCD. ru.nl The ability to compute VCD spectra from DFT-based molecular dynamics simulations allows for a direct comparison with experimental results, which is crucial for assigning the absolute configuration of a chiral molecule. ru.nl
The synergy between computational modeling and experimental spectroscopy is critical. For example, DFT calculations were used to support the analysis of experimental FT-IR, FT-Raman, and UV-Vis spectra of this compound. researchgate.net This integrated approach provides a much more detailed and reliable understanding of the molecule's conformational preferences than either method could achieve alone.
Table 2: Computational Methods and Applications
| Computational Method | Basis Set Example | Key Applications for this compound |
|---|---|---|
| Density Functional Theory (DFT) | 6-311++G(d,p) | Optimization of molecular geometry, calculation of vibrational frequencies, and prediction of IR, Raman, and UV-Vis spectra. researchgate.net |
| Time-Dependent DFT (TD-DFT) | N/A | Used in conjunction with DFT to analyze the UV-Vis spectrum, band gap energies, and absorption wavelengths. researchgate.net |
| DFT Molecular Dynamics | N/A | Used to simulate molecular motion and compute anharmonic VCD spectra for detailed conformational and configurational assignment. ru.nl |
Chemical Reactivity and Transformation Chemistry
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can be converted into several other functionalities, including esters, amides, and alcohols. It can also be removed entirely through decarboxylation.
Esterification and Hydrolysis Reactions
Esterification is a fundamental reaction of carboxylic acids. In the case of related phenyl-substituted butanoic acids, this transformation is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For instance, 2-phenylbutanoic acid reacts with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to form methyl 2-phenylbutanoate. This reaction is reversible, and to drive the equilibrium towards the ester product, excess alcohol is often used, or water is removed as it forms.
The reverse reaction, hydrolysis, can be carried out under either acidic or basic conditions to regenerate the carboxylic acid from its ester.
Acid-catalyzed hydrolysis : The ester's carbonyl oxygen is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification) : A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses, expelling the alkoxide and forming the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.
Enzymatic methods are also employed for these transformations. Lipases, for example, can catalyze the transesterification of related compounds like 2-phenylbutanoic acid using vinyl esters. nih.gov Similarly, porcine liver esterase is used for the hydrolysis of the resulting esters. nih.gov
Amide Formation and Derivatives
The carboxylic acid group of 2-Methyl-2-phenylbutanoic acid can be converted into an amide. A common method involves first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride, which can then react with an amine to form the corresponding amide. A known derivative is 2-methyl-2-phenyl-butyric acid amide. lookchem.com The synthesis of similar amides, such as N-Methyl-2-phenylbutyramide, is achieved by reacting 2-phenylbutyric acid with methylamine (B109427) in the presence of a coupling agent. ontosight.ai
The formation of amide bonds can sometimes be challenging, especially with sterically hindered components. nih.gov Studies on similar structures, like N(β)-protected α-hydroxy-β-amino acids, have shown that side reactions, such as the formation of homobislactones, can occur during the activation of the carboxyl group, leading to lower yields of the desired amide. nih.gov
Reduction to Corresponding Alcohol Structures
The carboxylic acid group can be reduced to a primary alcohol, 2-methyl-2-phenylbutan-1-ol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, other methods have been developed. smolecule.com A convenient method for the direct reduction of carboxylic acids to alcohols utilizes sodium borohydride (B1222165) (NaBH₄) in combination with bromine (Br₂) or iodine. sci-hub.se For example, 4-phenylbutanoic acid has been successfully reduced to 4-phenyl-1-butanol (B1666560) in high yield using a NaBH₄–Br₂ system. sci-hub.se
In more complex syntheses involving related structures like 2-amino-2-phenylbutyric acid derivatives, reduction of the corresponding methyl ester with sodium borohydride is a key step to produce the alcohol. google.com Another solvent-free method for reducing carboxylic acids involves using NaBH₄ promoted by 2,4,6-trichloro-1,3,5-triazine (TCT). rsc.org
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. While specific studies on the decarboxylation of this compound are not prevalent, related compounds such as 2-ethyl-2-phenylbutanoic acid and 2-methyl-3-phenylbutanoic acid are known to undergo this reaction under certain conditions, such as heating. smolecule.comevitachem.com
Another pathway is oxidative decarboxylation. For example, the kinetic study of the oxidation of 4-oxo-4-phenylbutanoic acid by acid bromate (B103136) showed that the reaction leads to decarboxylation, ultimately yielding benzoic acid and CO₂. asianpubs.org This indicates that under specific oxidative conditions, the butanoic acid chain can be cleaved.
Transformations Involving the Phenyl and Alkyl Substituents
The phenyl ring of this compound is susceptible to electrophilic attack, allowing for the introduction of various substituents onto the aromatic ring.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. pressbooks.pub The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the removal of a proton to restore the aromaticity of the ring. pressbooks.publibretexts.org
The substituent already present on the ring influences the rate and regioselectivity of the reaction. The alkyl carboxylic acid group (-C(CH₃)(C₂H₅)COOH) attached to the phenyl ring is electron-withdrawing. This deactivates the ring towards electrophilic attack compared to benzene and directs incoming electrophiles primarily to the meta position. This is observed in the related methyl 2-phenylbutanoate, where nitration and sulfonation occur at the meta-position.
Common EAS reactions include:
Nitration : Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. scribd.com
Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using the halogen in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.org
Friedel-Crafts Reactions : These include alkylation (introducing an alkyl group) and acylation (introducing an acyl group), although the deactivated nature of the ring in this compound makes these reactions more challenging.
Carbon-Hydrogen Bond Functionalization and Activation Strategies
The direct functionalization of otherwise inert C-H bonds is a significant area of research in organic chemistry, offering more efficient synthetic routes. For this compound, strategies for C-H activation are being explored to introduce new functional groups.
Transition metal catalysis is a prominent strategy for C-H activation. liverpool.ac.uk For instance, palladium(II)-catalyzed enantioselective C-H activation has been investigated for the formation of new carbon-oxygen bonds. lookchem.com Rhodium and iridium catalysts have also shown promise in promoting C-H arylation reactions. thieme-connect.de Specifically, rhodium catalysts, when used with a silver oxidant and a base, can facilitate cross-dehydrogenative coupling between arylcarboxylic acids and heteroarenes. thieme-connect.de Iridium catalysts can promote C(sp2)−H arylation using arenediazonium salts as reactive coupling partners. thieme-connect.de
Photocatalysis represents another emerging approach for C-H bond functionalization. liverpool.ac.uk This method often employs photoredox catalysts, which can be either inorganic/organometallic complexes or organic dyes. liverpool.ac.uk These catalysts, upon light absorption, can initiate electron transfer processes that lead to the activation of C-H bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. liverpool.ac.uk For example, photocatalytic methods have been developed for the C2 functionalization of heteroarenes through intermolecular heteroaryl C-H alkylation. liverpool.ac.uk
Radical-mediated pathways also play a role in C-H functionalization. The use of a boron catalyst, specifically tetraacetoxy diboroxane with a bipyrenol ligand, under blue LED irradiation allows for the installation of C2-substituted allyl groups onto α-aryl carboxylic acids through a radical process. thieme-connect.de
A study involving kinetic isotope effects was conducted to understand the mechanism of a photocatalytic reaction. By comparing the reaction rates of this compound and its deuterated analogue (1a-d2), a kinetic isotope effect (KIE) of approximately 1.1 was observed. This small KIE value suggests that the cleavage of the C-H bond at the benzylic position is not the rate-determining step of the reaction. liverpool.ac.uk
Oxidative and Reductive Transformations of the Alkyl Chain
The alkyl chain of this compound is susceptible to various oxidative and reductive transformations, which can lead to a range of valuable chemical products.
Oxidative Transformations
Oxidative cleavage of the olefin in related 3-arylbutenes, which can be precursors to 2-arylpropionic acids like this compound, is a key transformation. nih.gov Ozonolysis is a direct method for this cleavage, though its applicability can be limited by the electronic nature of the aryl group. nih.gov Alternative oxidative protocols are therefore of significant interest. researchgate.net
The oxidation of alkyl aryl ketones, which can be derived from this compound, using hydroperoxides under basic conditions has been studied. oup.com This reaction leads to the cleavage of the carbon-carbon bond between the carbonyl carbon and the alkyl carbon. oup.com For instance, the oxidation of chiral alkyl aryl ketones where the alkyl group lacks enolizable hydrogens proceeds with retention of configuration at the adjacent alkyl carbon. oup.com
Decarboxylative oxygenation is another important oxidative transformation. liverpool.ac.uk This process can convert carboxylic acids into aldehydes and ketones. liverpool.ac.uk Research has focused on developing efficient catalytic systems for this transformation, such as those using manganese or cerium(III) catalysts with oxygen or air as the oxidant. liverpool.ac.uk The selectivity of these reactions can often be tuned to favor the formation of peroxides, carbonyls, or alcohols by adjusting the reaction conditions, such as the choice of base. liverpool.ac.uk
Reductive Transformations
Reductive transformations of derivatives of this compound are also synthetically useful. For example, the Curtius and Schmidt rearrangements of (S)-2-methyl-2-phenylbutanoic acid provide routes to valuable 1-arylethyl amines. nih.gov The Curtius rearrangement involves the reaction of the carboxylic acid with diphenylphosphoryl azide (B81097) to form an isocyanate intermediate, which can then be trapped with an alcohol to yield a carbamate. nih.gov The Schmidt reaction utilizes hydrazoic acid to convert the carboxylic acid into the corresponding amine. nih.gov
Mechanistic Organic Chemistry Studies
Elucidation of Reaction Mechanisms via Kinetic and Isotopic Methods
Understanding the intricate steps of a chemical reaction is fundamental to optimizing conditions and designing new transformations. Kinetic and isotopic labeling studies are powerful tools for elucidating the mechanisms of reactions involving this compound.
Kinetic studies, which measure the rate of a reaction under varying conditions, provide insights into the rate-determining step and the species involved in it. For instance, the rates of nitrogen evolution from diazenes containing the 2-phenyl-2-butyl group were measured to understand their thermal decomposition. cdnsciencepub.com These studies can help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms. cdnsciencepub.com
Isotopic labeling, where an atom in a reactant molecule is replaced by one of its isotopes (e.g., hydrogen with deuterium), is another invaluable technique. The effect of this isotopic substitution on the reaction rate, known as the kinetic isotope effect (KIE), can reveal whether a particular bond to the labeled atom is broken in the rate-determining step. As mentioned previously, a small KIE of ~1.1 was observed in a photocatalytic C-H functionalization reaction of this compound, indicating that C-H bond cleavage is not the slowest step. liverpool.ac.uk Isotopic labeling experiments have also been crucial in investigating the mechanisms of enzyme-catalyzed reactions, helping to trace the pathways of atoms through complex biosynthetic cascades. researchgate.net
The stereochemical outcome of a reaction can also provide mechanistic clues. For example, the thermolysis of optically active diazenes containing the 2-phenyl-2-butyl group was studied to determine whether the reaction proceeds with retention or racemization of configuration, which provides information about the nature of the radical intermediates. cdnsciencepub.com Similarly, the oxidation of chiral alkyl aryl ketones derived from this compound was found to proceed with retention of configuration, suggesting a specific mechanism for the carbon-carbon bond cleavage. oup.com
Transition State Characterization and Reaction Coordinate Mapping
Delving deeper into the mechanism of a reaction involves characterizing the transition state, the highest energy point along the reaction pathway, and mapping the entire reaction coordinate. While direct experimental observation of transition states is challenging, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for these investigations. researchgate.netresearchgate.netresearchgate.netresearchgate.net
DFT calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states. researchgate.net For this compound and its derivatives, DFT calculations at the B3LYP level with a 6-311++G(d,p) basis set have been used to analyze their molecular geometry and other properties. researchgate.netresearchgate.netresearchgate.net By calculating the energies of various points along a proposed reaction pathway, a reaction coordinate map can be constructed. This map illustrates the energy changes as the reaction progresses from reactants to products, with the transition state at the energy maximum.
For example, in the context of molecular rearrangements like the Lossen rearrangement, which can be applied to derivatives of this compound, understanding the transition state of the key isocyanate formation step is crucial. scribd.com Similarly, for reactions involving pyramidal inversion at a nitrogen atom, such as in amines derived from this compound, the transition state is a trigonal planar geometry, and the hybridization of the nitrogen atom changes from sp3 to sp2. scribd.comscribd.com
Frontier Molecular Orbital (FMO) analysis, another component of computational studies, helps to predict the reactivity of a molecule. researchgate.net The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. researchgate.net This information, combined with the calculation of reactivity descriptors like Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack, further refining the understanding of the reaction mechanism. researchgate.net
Below is a data table summarizing computational studies on this compound and related compounds.
| Compound | Computational Method | Basis Set | Investigated Properties | Reference |
| This compound | DFT | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, NBO analysis, UV-Vis spectra, NLO properties, MEP, thermodynamic properties | researchgate.net |
| 2-Phenylbutanoic acid | DFT | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, NBO analysis, UV-Vis spectra, NLO properties, MEP, thermodynamic properties | researchgate.net |
| 2-Amino-2-phenylbutanoic acid | DFT | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, NBO analysis, UV-Vis spectra, NLO properties, MEP, thermodynamic properties | researchgate.net |
| 2-Hydroxy-2-phenylbutanoic acid | DFT | 6-311++G(d,p) | Molecular geometry, vibrational frequencies, NBO analysis, UV-Vis spectra, NLO properties, MEP, thermodynamic properties | researchgate.net |
Synthesis and Chemical Utility of Derivatives and Analogs
Structurally Modified Derivatives of 2-Methyl-2-phenylbutanoic Acid
Modifications to the alkyl chain, aromatic ring, and carboxylic acid function of this compound lead to a diverse array of derivatives with tailored properties and reactivities.
Alterations to the ethyl group at the C2 position or the introduction of different alkyl substituents influence the steric and electronic properties of the molecule. A notable example involves the synthesis of 2-ethyl-2-phenylbutanoyl chloride, an acyl chloride derivative where the methyl group is replaced by an ethyl group. This derivative serves as a key precursor in the synthesis of polyalkyltetralones. cdnsciencepub.com The reaction of such acyl chlorides with alkenes like isobutylene, catalyzed by stannic chloride, followed by cyclization, yields complex tetralone structures. cdnsciencepub.com
Another modification involves reactions that lead to rearrangement or different branching patterns. For instance, studies on molecular rearrangements have explored the potential migration of methyl or phenyl groups, which could theoretically lead to isomers like 2,2-dimethyl-3-phenylpropanoic acid. gatech.edu Furthermore, the core structure can be used to synthesize ketones; for example, optically active (-)-2-methyl-2-phenylbutanoic acid has been converted to the chiral ketone (-)-2-methyl-1,2-diphenyl-1-butanone. oup.com
Table 1: Examples of Alkyl Chain Modified Derivatives and Their Synthesis
| Starting Material | Reagent(s) | Product | Application |
|---|---|---|---|
| 2-Ethyl-2-phenylbutanoic acid | Thionyl chloride | 2-Ethyl-2-phenylbutanoyl chloride | Precursor for unsaturated ketones |
| 2-Ethyl-2-phenylbutanoyl chloride | Isobutylene, SnCl₄ | 4-Keto-2,2-diethyl-5,5-dimethyl-3-phenyl-1-hexene | Intermediate for polyalkyltetralone synthesis cdnsciencepub.com |
The phenyl group of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, facilitates the alkylation and acylation of the benzene (B151609) ring. libretexts.orglibretexts.org By treating the aromatic compound with an alkyl or acyl chloride in the presence of a Lewis acid catalyst like AlCl₃, substituents can be added to the ring. libretexts.org
This strategy is employed in the synthesis of pharmaceutically relevant molecules. For example, derivatives of 2-methyl-2'-phenylpropionic acid, where the phenyl ring is substituted, have been developed. google.com The synthesis often involves coupling a substituted phenyl intermediate with another molecular fragment. google.com Complex substitution patterns can lead to highly functionalized molecules, such as (RS)-4-[2-(Oxazol-2-yl)-5-(3-thienylmethoxy)phenoxy]-4-(2-methyl-phenyl)butanoic acid, demonstrating the versatility of modifying the aromatic ring. google.com
The carboxylic acid moiety is a versatile functional group that can be readily converted into various analogs, including esters, amides, and acyl chlorides. vaia.com These transformations are fundamental in expanding the synthetic utility of the parent acid. The conversion to an acyl chloride, typically using thionyl chloride, creates a highly reactive intermediate. vaia.com This acyl chloride can then be reacted with amines to form amides. For instance, 2-phenylbutanoic acid can be converted to 2-phenylbutanamide or, by using a substituted amine, to N-ethyl-2-phenylbutanamide. vaia.com
Esterification is another common transformation. The reaction of the acid with an alcohol under acidic conditions or with an alkylating agent yields the corresponding ester, such as methyl 2-phenylbutanoate. These ester derivatives can undergo further reactions, like reduction to alcohols.
Table 2: Synthesis of Carboxylic Acid Analogs
| Derivative Type | General Reaction | Example Product |
|---|---|---|
| Acyl Chloride | Acid + Thionyl Chloride (SOCl₂) | 2-Phenylbutanoyl Chloride vaia.com |
| Amide | Acyl Chloride + Amine (e.g., NH₃, RNH₂) | 2-Phenylbutanamide vaia.com |
| N-Substituted Amide | Acyl Chloride + Substituted Amine (e.g., C₂H₅NH₂) | N-Ethyl-2-phenylbutanamide vaia.com |
Derivatives as Synthetic Intermediates and Building Blocks
The true value of the derivatives of this compound lies in their application as intermediates for constructing more elaborate and often biologically active molecules.
Derivatives of this compound are pivotal starting materials for a range of complex molecules. Acyl chloride derivatives are used in Friedel-Crafts acylation and cyclization reactions to build polycyclic systems like polyalkyltetralones. cdnsciencepub.com These tetralones are, in turn, valuable intermediates for synthesizing sterically crowded and strained aromatic compounds. cdnsciencepub.com
In the pharmaceutical field, related structures serve as key building blocks. For example, 2-amino-2-phenylbutyric acid is an essential intermediate in the synthesis of Trimebutine, a gastrointestinal medication. Similarly, 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride is recognized as a versatile building block for synthesizing more complex organic molecules for biological research. evitachem.com Patents frequently describe processes where derivatives are used to prepare pharmaceutically useful compounds with high yield and purity on an industrial scale. google.comgoogle.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer an efficient route to molecular complexity. While direct application of this compound in MCRs is not extensively documented, related structures and principles are highly relevant. For example, a multicomponent approach for synthesizing γ-nitroesters has been developed using aromatic aldehydes, nitromethane, Meldrum's acid, and an alcohol, catalyzed by mixed oxides. scielo.br The resulting γ-nitroesters can be further converted to γ-aminobutyric acid (GABA) derivatives. scielo.br
Furthermore, convertible isocyanides can be used in the Ugi four-component reaction (U-4CR) to generate complex amides, which can then be hydrolyzed to the corresponding carboxylic acids. vu.nl This highlights a pathway where complex acid derivatives can be assembled efficiently. Cascade processes, involving sequential intramolecular reactions, are also evident. The synthesis of polyalkyltetralones from acyl chlorides and alkenes is a prime example of a cascade involving acylation followed by an intramolecular Friedel-Crafts cyclization. cdnsciencepub.com
Formation of this compound from Precursors
The formation of this compound can occur through various chemical and biological pathways, often as a result of the breakdown of larger, more complex molecules. These precursor molecules are found in both synthetic products, such as pesticides, and natural sources.
Chemical Degradation Pathways of Larger Molecules
This compound can be formed as a degradation product from certain synthetic pyrethroid insecticides, such as fenpropathrin (B1672528), through chemical processes like photodegradation. The breakdown of these larger molecules is often initiated by environmental factors like sunlight.
Degradation of Pyrethroid Insecticides:
The pyrethroid insecticide fenpropathrin is a notable precursor. Its chemical structure contains the 2,2,3,3-tetramethylcyclopropanecarboxylate moiety linked to a phenoxybenzyl group. While specific studies detailing the complete photodegradation pathway to this compound are limited, the degradation of related pyrethroids like fenvalerate (B1672596) involves the cleavage of ester and ether linkages, as well as modifications to the alkyl side chains. researchgate.net For instance, the photodegradation of fenvalerate has been shown to proceed via multiple bond cleavage sites, including the carbonyl-oxygen bond, leading to a variety of smaller aromatic and aliphatic compounds. researchgate.net It is through similar cleavage and subsequent rearrangement and oxidation reactions that this compound can be formed from the degradation of such complex parent molecules.
Another potential, though less direct, pathway involves the oxidative cleavage of large, naturally occurring toxins. For example, the oxidation of microcystins, a class of cyclic heptapeptides produced by cyanobacteria, leads to the formation of 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). researchgate.net This process involves the cleavage of the unique amino acid Adda within the microcystin (B8822318) structure. researchgate.net Although this product is a methoxy (B1213986) derivative, it highlights a natural precedent for the breakdown of large biomolecules into phenylbutanoic acid derivatives.
| Precursor Molecule | Degradation Process | Key Intermediates/Related Products |
| Fenpropathrin | Photodegradation, Hydrolysis | 2,2,3,3-tetramethylcyclopropanecarboxylic acid phenyl ester, α-hydroxy-3-phenoxybenzeneacetonitrile frontiersin.org |
| Fenvalerate | Photodegradation | Isomers resulting from decyanation and bond cleavage researchgate.net |
| Microcystins (MCs) | Oxidation | 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) researchgate.net |
Biotransformation Pathways and Environmental Chemical Fate
The formation and subsequent fate of this compound in the environment are significantly influenced by microbial activity. Various microorganisms have been identified that can degrade complex organic compounds, leading to the formation of simpler aromatic acids.
Microbial Degradation of Precursors:
Bacteria, in particular, play a crucial role in the breakdown of pesticides and other xenobiotics in soil and water. Strains of Sphingobium and Bacillus have been shown to degrade the pyrethroid insecticide fenpropathrin. frontiersin.orgnih.gov The degradation by Bacillus sp. DG-02, for example, proceeds primarily through the cleavage of the carboxylester linkage. frontiersin.org This initial step is critical for breaking down the larger molecule into smaller, more biodegradable components, which can include phenylalkanoic acids.
The environmental fate of this compound is linked to the biodegradability of structurally similar compounds. For instance, the microbial degradation of 2-phenylbutyric acid has been studied in detail. The bacterium Xanthobacter flavus PA1 can utilize 2-phenylbutyric acid as its sole source of carbon and energy. nih.gov The degradation pathway involves the initial oxidation of the alkyl side chain, leading to intermediates such as 3-hydroxy-2-phenylbutanoic acid and 4-methyl-3-phenyloxetan-2-one, before the eventual cleavage of the aromatic ring. nih.govresearchgate.net This suggests that this compound, once formed, could potentially be further metabolized by soil and water microorganisms.
Furthermore, studies on the microbial degradation of phenylalkanes, such as 3-phenyldodecane by Nocardia strains, have shown the formation of 2-phenylbutyric acid as an intermediate. nih.gov This indicates that even long-chain alkylbenzenes can be precursors to phenylalkanoic acids in the environment. The enantioselectivity of these microbial processes is also a significant factor in the environmental fate of chiral pollutants like this compound, as different enantiomers may be degraded at different rates. nih.govchimia.chasm.org
The presence of this compound has been reported in the plant Artemisia sericea, suggesting that it can be a natural product, likely formed through biosynthetic pathways within the plant or by associated microorganisms. nih.gov
| Precursor/Analog | Microorganism(s) | Key Transformation/Fate |
| Fenpropathrin | Sphingobium sp. JQL4-5, Bacillus sp. DG-02 | Degradation via cleavage of ester linkage frontiersin.orgnih.gov |
| 2-Phenylbutyric acid (analog) | Xanthobacter flavus PA1 | Oxidation of alkyl side chain, ring cleavage nih.gov |
| 3-Phenyldodecane | Nocardia strains | Formation of 2-phenylbutyric acid nih.gov |
Advanced Analytical Characterization Techniques
Spectroscopic Methods for In-Depth Structural Elucidation
Spectroscopy is a cornerstone for the structural analysis of 2-Methyl-2-phenylbutanoic acid, with various methods providing complementary information about its covalent structure, stereochemistry, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of this compound. However, due to hindered rotation around the single bond connecting the chiral quaternary carbon and the phenyl ring, the molecule may exist as different conformational isomers (rotamers). At room temperature, this can lead to broadened signals in the NMR spectrum, complicating a straightforward analysis. orgsyn.org
Variable Temperature (VT) NMR is employed to study these dynamic processes. ox.ac.uk By lowering the temperature, the rate of interchange between rotamers can be slowed sufficiently on the NMR timescale, resulting in a spectrum that shows sharp, distinct signals for each conformer. Conversely, increasing the temperature can cause rapid interchange, leading to sharp, averaged signals. ox.ac.uk This allows for the determination of the energy barriers to rotation and provides a more complete picture of the molecule's conformational landscape.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. These experiments reveal connectivity, showing which protons are coupled to each other and which protons are attached to or near specific carbons, confirming the molecular structure.
| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid Proton (-COOH) | ¹H NMR | 10.0 - 13.0 | Typically a broad singlet, highly dependent on concentration and solvent. |
| Aromatic Protons (-C₆H₅) | ¹H NMR | 7.2 - 7.5 | Complex multiplet pattern. |
| Ethyl Methylene (B1212753) Protons (-CH₂) | ¹H NMR | ~2.0 | Quartet, coupled to the ethyl methyl protons. May be complex due to chirality. |
| Quaternary Methyl Protons (-CH₃) | ¹H NMR | ~1.5 | Singlet. |
| Ethyl Methyl Protons (-CH₃) | ¹H NMR | ~0.8 | Triplet, coupled to the ethyl methylene protons. |
| Carboxyl Carbon (-COOH) | ¹³C NMR | ~180 | Signal can be broad. |
| Aromatic Carbons (-C₆H₅) | ¹³C NMR | 125 - 145 | Multiple signals expected for the ipso, ortho, meta, and para carbons. |
| Quaternary Carbon (C-2) | ¹³C NMR | ~45 | - |
| Ethyl Methylene Carbon (-CH₂) | ¹³C NMR | ~35 | - |
| Quaternary Methyl Carbon (-CH₃) | ¹³C NMR | ~25 | - |
| Ethyl Methyl Carbon (-CH₃) | ¹³C NMR | ~9 | - |
Vibrational spectroscopy probes the stretching and bending of bonds within a molecule, providing a functional group "fingerprint." For this compound, Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer complementary data, particularly regarding the strong intermolecular interactions. In the solid and liquid states, carboxylic acids typically exist as hydrogen-bonded dimers. spectroscopyonline.com
FTIR Spectroscopy is highly sensitive to polar bonds. The most prominent features for this compound are:
O-H Stretch: An extremely broad absorption band spanning from approximately 3500 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. spectroscopyonline.com
C=O Stretch: An intense, sharp peak typically found in the region of 1730-1700 cm⁻¹ for saturated carboxylic acids. spectroscopyonline.com
C-O Stretch: A strong band generally appearing between 1320 and 1210 cm⁻¹. spectroscopyonline.com
Aromatic C=C Stretches: Medium to weak bands in the ~1600-1450 cm⁻¹ region.
Raman Spectroscopy is more sensitive to non-polar, symmetric bonds and serves as an excellent complement to FTIR. researchgate.net Key Raman signals include strong bands for the aromatic ring, such as the ring breathing mode, and C-H stretching vibrations. The symmetric C=O stretch is also visible, though often weaker than in the IR spectrum. researchgate.net The use of Raman spectroscopy can be extended to quantitative analysis, for instance, in monitoring reaction progress or solvent exchange during synthesis. spectroscopyonline.com
| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | FTIR | 3500 - 2500 | Very Broad, Strong |
| C-H Stretch (Aromatic & Aliphatic) | FTIR/Raman | 3100 - 2850 | Medium (FTIR), Strong (Raman) |
| C=O Stretch (Dimer) | FTIR | ~1710 | Very Strong |
| C=C Stretch (Aromatic Ring) | FTIR/Raman | 1600 - 1450 | Medium to Weak |
| C-O Stretch | FTIR | 1320 - 1210 | Strong |
| O-H Bend (Out-of-plane) | FTIR | ~920 | Broad, Medium |
As this compound possesses a stereocenter, chiroptical techniques are essential for characterizing its enantiomers. These methods rely on the interaction of the chiral molecule with polarized light.
UV-Vis Spectroscopy provides information on electronic transitions. The phenyl group is the primary chromophore, expected to show a weak, vibrationally structured absorption band around 260 nm (the B₂ᵤ transition) and more intense bands at shorter wavelengths. mdpi.com
Circular Dichroism (CD) measures the difference in absorption between left and right circularly polarized light. A CD spectrum will show signals, known as Cotton effects, at the same wavelengths as the UV-Vis absorption bands. mdpi.com The sign and magnitude of these Cotton effects are unique to a specific enantiomer, allowing for the determination of its absolute configuration and enantiomeric purity. mdpi.com
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. sns.it The ORD curve shows dramatic changes near an absorption band, a phenomenon also known as the Cotton effect. researchgate.net Studies on related aryl-substituted carboxylic acids have used ORD to correlate the sign of the curve with the absolute configuration. scispace.com The absolute configuration of (-)-(R)-2-methyl-2-phenylbutanoic acid has been established through such chiroptical studies. cdnsciencepub.com
| Technique | Information Obtained | Relevant Molecular Feature |
|---|---|---|
| UV-Vis Spectroscopy | Wavelengths of electronic transitions. | Phenyl group chromophore. |
| Circular Dichroism (CD) | Differential absorption of polarized light (Cotton effects); absolute configuration. | Chiral center adjacent to the chromophore. |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent optical rotation; absolute configuration. | Chiral center's influence on light polarization. |
Mass Spectrometry for Mechanistic and Complex Mixture Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart. savemyexams.com
In mass spectrometry, this compound (molecular weight 178.23 g/mol ) is ionized and then fragments in a predictable manner. nih.gov Analyzing these fragmentation patterns helps to confirm the structure.
The molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 178. Key fragmentation pathways include:
Loss of the carboxyl group: Cleavage of the bond alpha to the carbonyl group can result in the loss of a •COOH radical (45 Da), leading to a fragment ion at m/z 133.
Loss of the ethyl group: Alpha-cleavage can also lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), producing a fragment at m/z 149.
Aromatic Fragments: The presence of the phenyl ring gives rise to characteristic ions, such as the phenyl cation at m/z 77 or the tropylium (B1234903) ion at m/z 91, which forms after rearrangement.
Advanced MS techniques can also measure properties like the collision cross section (CCS), which relates to the ion's shape in the gas phase. Predicted CCS values for various adducts of this compound provide another layer of characterization. uni.lu
| m/z | Proposed Fragment Identity | Notes |
|---|---|---|
| 178 | [C₁₁H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 163 | [M - CH₃]⁺ | Loss of a methyl radical from the quaternary center. |
| 149 | [M - C₂H₅]⁺ | Loss of an ethyl radical (alpha-cleavage). |
| 133 | [M - COOH]⁺ | Loss of a carboxyl radical (alpha-cleavage). |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearranged fragment from benzyl (B1604629) groups. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Isotopic labeling is a sophisticated technique used to track the fate of specific atoms through a chemical reaction or metabolic pathway. wikipedia.org By replacing an atom (e.g., ¹²C or ¹H) with one of its heavier, stable isotopes (e.g., ¹³C or ²H/Deuterium), the labeled molecule can be followed using mass spectrometry (which detects the mass increase) or NMR. wikipedia.org
For example, studying the metabolism or degradation of this compound can be achieved using a deuterated analog, such as one where the hydrogens on the phenyl ring are replaced with deuterium. medchemexpress.com Any metabolite that retains the phenyl group will have a mass that is 5 units higher than its unlabeled counterpart, making it easily identifiable in a complex mixture.
To probe a specific reaction mechanism, such as decarboxylation, one could synthesize the molecule with a ¹³C label at the carboxyl carbon. If the reaction proceeds and CO₂ is liberated, analyzing its mass would confirm if it contains the ¹³C label, thereby proving the origin of the carbon atom. This method provides definitive evidence for proposed reaction mechanisms that is often unattainable through other means. The feasibility of using stable isotopes for tracing has been demonstrated in related compounds like 4-phenylbutanoic acid. vulcanchem.com
| Isotopic Label | Labeled Position | Research Application | Detection Method |
|---|---|---|---|
| ²H (Deuterium) | Phenyl Ring | Tracing the fate of the aromatic ring in metabolic studies. | Mass Spectrometry |
| ¹³C | Carboxyl Carbon | Mechanistic study of decarboxylation reactions. | Mass Spectrometry, ¹³C NMR |
| ¹⁸O | Carboxyl Oxygens | Investigating esterification or hydrolysis mechanisms. | Mass Spectrometry |
Chromatographic Separations for Isolation and Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purity assessment of this compound. openaccessjournals.com The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation of the target compound from impurities and related substances. scribd.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for a moderately polar compound like this compound.
The method development process begins with the selection of an appropriate stationary phase. openaccessjournals.com A C18 (octadecylsilane) column is a standard choice, offering excellent hydrophobic retention for the phenyl group of the molecule. Core-shell particle columns are increasingly used as they provide higher efficiency and resolution at lower backpressures compared to traditional fully porous particle columns, enabling faster analysis times. conicet.gov.ar
The mobile phase composition is a critical parameter that is adjusted to control the retention and selectivity of the separation. scribd.com A typical mobile phase consists of a mixture of an aqueous component (often with a pH modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). conicet.gov.arejgm.co.uk Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to separate compounds with a range of polarities and to elute the target analyte in a reasonable time with good peak symmetry. scribd.com
Detection is commonly performed using a UV detector, as the phenyl group in this compound provides strong chromophoric activity. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. ejgm.co.uk Method validation is performed according to ICH guidelines and includes evaluation of specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. openaccessjournals.comejgm.co.uk
Table 2: Typical Starting Conditions for HPLC Method Development
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard stationary phase for retaining non-polar to moderately polar compounds. ejgm.co.uk |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid modifier suppresses ionization of the analyte for better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier; its proportion is adjusted to control retention time. ejgm.co.uk |
| Elution Mode | Gradient | Allows for efficient elution of compounds with varying polarities and shortens analysis time. scribd.com |
| Flow Rate | 1.0 mL/min | A typical flow rate for a standard 4.6 mm ID analytical column. ejgm.co.uk |
| Column Temperature | 25-35 °C | Controlled temperature ensures reproducible retention times. conicet.gov.ar |
| Detection | UV at ~254 nm or PDA | The phenyl ring provides UV absorbance; PDA allows for spectral confirmation. ejgm.co.uk |
| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. conicet.gov.arejgm.co.uk |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, carboxylic acids like this compound are polar and have low volatility, making them challenging to analyze directly by GC. chromatographyonline.com Their direct injection often leads to poor chromatographic performance, including broad, tailing peaks due to interactions with the stationary phase and adsorption at active sites within the GC system. chromatographyonline.com
To overcome these limitations, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar derivative. researchgate.net This process enhances thermal stability and improves chromatographic peak shape. Common derivatization reactions for carboxylic acids include:
Esterification: This is the most frequent approach, converting the carboxylic acid into its corresponding ester (e.g., methyl, ethyl, or butyl ester). Reagents like diazomethane (B1218177), although highly efficient, are toxic and explosive. researchgate.net Safer alternatives include methylation with reagents like methyl iodide or using acidic catalysts (e.g., BF₃ in methanol).
Silylation: This reaction replaces the acidic proton with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective and produce derivatives that yield characteristic ions in mass spectrometry, aiding in identification. researchgate.net
Once derivatized, the resulting volatile ester can be readily analyzed by GC. The choice of stationary phase is important; a mid-polarity phase is often suitable for separating such derivatives. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the technique allows for both quantification and structural confirmation. scielo.br Comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolution for complex samples, separating the analyte from co-eluting matrix components. scielo.brembrapa.br
Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Reagent | Derivative Formed | Key Characteristics |
| Diazomethane (CH₂N₂) | Methyl Ester | Highly efficient and rapid reaction. researchgate.net |
| BF₃-Methanol | Methyl Ester | A common and effective reagent for forming methyl esters. |
| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Produces stable derivatives with characteristic mass spectra. researchgate.net |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Introduces an electrophoric group suitable for highly sensitive detection by Electron Capture Detector (ECD). researchgate.net |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique that bridges the gap between normal-phase HPLC and GC. researchgate.net It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. shimadzu.com SFC is particularly valuable for challenging separations, including the analysis and purification of chiral compounds and polar analytes that are difficult to separate by conventional HPLC. americanpharmaceuticalreview.comchromatographyonline.com
For a compound like this compound, which is chiral, SFC is an excellent choice for enantioselective separation. nih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC, often with lower back pressure. chromatographyonline.com
Pure supercritical CO₂ is non-polar, similar in elution strength to hexane, and is therefore suitable for non-polar compounds. americanpharmaceuticalreview.com To analyze more polar molecules like this compound, a polar organic solvent, known as a modifier, is added to the CO₂ mobile phase. Methanol is the most common modifier, and its concentration can be adjusted to control the retention of analytes. researchgate.netshimadzu.com For acidic compounds, small amounts of an additive (e.g., trifluoroacetic acid) may be incorporated into the modifier to improve peak shape and prevent interactions with the stationary phase. SFC provides selectivity that is often orthogonal to reversed-phase HPLC, making it a valuable alternative when RPLC methods fail to achieve the desired resolution. americanpharmaceuticalreview.com The technique is compatible with a wide range of detectors, including UV and mass spectrometry.
Table 4: General Parameters for SFC Method Development
| Parameter | Setting/Condition | Rationale |
| Mobile Phase | Supercritical CO₂ with a modifier | CO₂ is the primary mobile phase; the modifier increases solvent strength for polar analytes. americanpharmaceuticalreview.com |
| Common Modifier | Methanol, Ethanol | Polar organic solvent added to the mobile phase to elute polar compounds. shimadzu.com |
| Stationary Phase | Chiral or Achiral | A wide variety of columns are available; chiral stationary phases (CSPs) are used for enantioseparation. researchgate.net |
| Back Pressure | 100-200 bar | Maintained by a back pressure regulator (BPR) to keep CO₂ in its supercritical state. |
| Temperature | 30-50 °C | Influences fluid density and solvating power, affecting retention and selectivity. |
| Additive | Trifluoroacetic Acid (TFA) | Often added in small amounts (~0.1%) to the modifier to improve peak shape for acidic analytes. |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 2-Methyl-2-phenylbutanoic acid. These calculations provide a detailed picture of the molecule's electron distribution and orbital interactions.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has been utilized to investigate the ground state properties of this compound and related compounds. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can optimize the molecular geometry and calculate various electronic properties. mdpi.com These studies are fundamental to understanding the molecule's stability and reactivity. The optimized structure provides the most stable arrangement of the atoms in space, which is crucial for further analysis.
Molecular Orbital Analysis (e.g., HOMO-LUMO, Natural Bond Orbital)
Molecular orbital (MO) theory describes the behavior of electrons in a molecule. utexas.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. ossila.compearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ossila.com A smaller gap suggests that the molecule is more likely to be reactive. For molecules similar to this compound, analysis of the HOMO and LUMO surfaces reveals that the electron density in the HOMO is often localized on the phenyl ring, while the LUMO's density is spread across the carboxylic acid group, indicating the likely sites for electrophilic and nucleophilic attack, respectively. scribd.com
Electrostatic Potential Surface and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. scribd.com The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. For this compound, the MEP surface would be expected to show a region of high negative potential around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, making them potential sites for interaction with electrophiles. cymitquimica.combiosynth.com The phenyl group and the alkyl chains would exhibit regions of relatively neutral or slightly positive potential.
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict and validate the spectroscopic properties of molecules, providing a powerful complement to experimental data.
Computational Vibrational and Nuclear Magnetic Resonance Spectroscopy
Theoretical vibrational spectra (Infrared and Raman) can be calculated from the optimized molecular geometry using DFT. mdpi.comarxiv.org These calculations provide the frequencies and intensities of the vibrational modes of the molecule. For carboxylic acids, characteristic vibrational frequencies include the O-H stretching, C=O stretching, and C-O stretching modes. researchgate.net Comparing the calculated spectra with experimental data allows for the accurate assignment of spectral bands to specific molecular vibrations. mdpi.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method. docbrown.info Theoretical predictions of 1H and 13C NMR spectra are invaluable for confirming the structure of a synthesized compound and for interpreting complex experimental spectra. hmdb.cachemicalbook.com
Theoretical Chiroptical Property Simulations
Since this compound possesses a chiral center at the C2 position, it is optically active. Theoretical simulations of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) is commonly used to simulate ECD spectra. By comparing the theoretically predicted spectrum with the experimentally measured one, the absolute stereochemistry of the molecule can be confidently assigned. These simulations are crucial in the study of chiral molecules where experimental determination can be challenging.
Reaction Mechanism Modeling and Transition State Characterization
The study of reaction mechanisms through computational modeling is crucial for predicting reactivity and designing synthetic pathways. This involves mapping the energetic landscape of a reaction from reactants to products, identifying the high-energy transition states that control the reaction rate.
A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule or system of molecules to its geometry. By mapping the PES for a specific reaction, chemists can identify the lowest-energy path, which corresponds to the most likely reaction mechanism. This includes locating energy minima (reactants, intermediates, and products) and saddle points (transition states).
For this compound, detailed potential energy surface maps for its characteristic reactions, such as esterification or decarboxylation, have not been extensively reported in publicly available scientific literature. Such studies would typically involve calculating the energy of the system at numerous points along the reaction coordinate to trace the energetic profile of the transformation.
First principles or ab initio calculations can predict reaction kinetics by determining the activation energy from the potential energy surface. These methods solve the electronic Schrödinger equation without empirical data, providing a fundamental understanding of chemical reactivity. The influence of solvents is a critical factor, as solvent molecules can stabilize or destabilize reactants, products, and transition states, thereby altering reaction rates.
Specific first principles kinetic studies detailing the influence of various solvents on the reactions of this compound are not prominent in the current body of research. A comprehensive investigation would involve using computational models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment and calculate the reaction energetics and kinetics under those conditions.
Intermolecular Interactions and Crystal Structure Prediction
The way molecules of this compound interact with each other governs its macroscopic physical properties, such as melting point, solubility, and crystal structure. Computational methods are invaluable for analyzing these non-covalent interactions.
Quantum chemical studies have been performed on this compound to understand its electronic structure and intermolecular interactions. researchgate.net A significant computational analysis of this compound has been conducted using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. researchgate.net Such analyses are foundational for understanding the molecule's behavior.
The primary intermolecular interaction for a carboxylic acid like this compound is hydrogen bonding. The carboxylic acid group (–COOH) contains a hydrogen bond donor (the hydroxyl -OH group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows the molecules to form strong hydrogen-bonded dimers, a common structural motif for carboxylic acids.
Computational techniques that can be used to analyze these interactions include:
Natural Bond Orbital (NBO) Analysis: This method investigates charge delocalization and hyperconjugative interactions, revealing the strength and nature of donor-acceptor interactions, such as those in a hydrogen bond.
Atoms in Molecules (AIM) Theory: AIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. Parameters at the bond critical points can quantify the strength and nature (e.g., electrostatic vs. covalent) of interactions.
Hirshfeld Surface Analysis: This technique maps the electron distribution of a molecule in a crystal to visualize and quantify intermolecular contacts. It provides a visual fingerprint of different interaction types, such as hydrogen bonds and van der Waals forces.
The table below summarizes the key intermolecular interactions expected for this compound, which can be elucidated by these computational methods.
| Interaction Type | Donor Group | Acceptor Group | Relative Strength |
| Hydrogen Bonding | Carboxyl (-OH) | Carbonyl (C=O) | Strong |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |
| C-H···π Interactions | Alkyl C-H | Phenyl Ring | Weak |
| Van der Waals Forces | Entire Molecule | Entire Molecule | Weak |
Crystallographic studies involve the experimental determination of a compound's crystal structure using techniques like X-ray diffraction. This provides definitive information on bond lengths, bond angles, and the precise arrangement of molecules in the solid state, known as the crystal packing.
To date, no experimental crystal structure for this compound has been deposited in major crystallographic databases. In the absence of experimental data, computational crystal structure prediction (CSP) methods can be used. CSP algorithms search for the most thermodynamically stable crystal packings by calculating the lattice energy of thousands of hypothetical structures. This is a computationally intensive process that relies on accurate models of the intermolecular forces discussed previously. Such predictive studies for this compound have not been found in the surveyed literature.
Research Applications and Broader Scientific Context
Role in Advanced Organic Synthesis Strategies
2-Methyl-2-phenylbutanoic acid and its related structures serve as valuable components in the sophisticated field of organic synthesis. Its unique structure, featuring a quaternary stereocenter when chiral, makes it an interesting building block for creating complex molecular architectures. cymitquimica.com
Chiral carboxylic acids and their derivatives are highly valued as building blocks in the asymmetric synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. cymitquimica.comcymitquimica.com The stereochemistry of such building blocks is often crucial, as different enantiomers of a final compound can exhibit vastly different biological activities. cymitquimica.comcymitquimica.com While direct multistep syntheses originating from this compound are specific, the broader class of α-substituted phenylalkanoic acids are foundational. For instance, related chiral α-hydroxy acids like (R)-2-hydroxy-4-phenylbutyric acid are critical intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net The synthesis of such chiral molecules often relies on methods like asymmetric reduction of a keto-acid precursor, highlighting the importance of establishing chirality early in a synthetic sequence. researchgate.net
The application of chiral building blocks derived from similar acid structures is a cornerstone of modern chemoenzymatic synthesis. For example, the synthesis of noncanonical amino acids like L-homophenylalanine can be achieved from the corresponding α-keto acid (2-oxo-4-phenylbutanoic acid) using transaminase enzymes. acs.org This demonstrates a powerful strategy where a keto-acid scaffold, structurally analogous to this compound, is transformed into a high-value chiral product.
Table 1: Examples of Structurally Related Chiral Building Blocks in Synthesis
| Precursor/Building Block | Target Molecule/Class | Synthetic Method |
|---|---|---|
| Ethyl 2-oxo-4-phenylbutyrate | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) | Asymmetric reduction using carbonyl reductase researchgate.net |
| 2-Oxo-4-phenylbutanoic acid | L-Homophenylalanine | Enzymatic transamination acs.org |
The molecular framework of this compound makes it a useful starting point for generating more complex molecules and chemical libraries. evitachem.com As a building block, it can be used to synthesize a variety of derivatives through reactions targeting its carboxylic acid group, such as esterification or amidation. cymitquimica.com These reactions allow for the introduction of diverse functional groups, creating a library of related compounds that can be screened for various biological activities.
Derivatives like 3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride are classified as amino acid derivatives and act as building blocks for more complex organic molecules used in biological research, including studies on enzyme inhibition and protein interactions. evitachem.com The synthesis of such derivatives often involves multiple steps starting from simpler organic compounds, showcasing the role of the core butanoic acid structure as a foundational scaffold. evitachem.com
Contributions to Reaction Methodology Development
The study of reactions involving this compound and similar structures contributes to the broader development of new synthetic methods, particularly in catalysis and green chemistry.
While the acid itself is not a catalyst, its derivatives have potential in the design of chiral ligands for asymmetric catalysis. The development of new chiral auxiliaries, which are compounds that temporarily impart chirality to a substrate to control the stereochemical outcome of a reaction, is a key area of research. collectionscanada.gc.ca For example, new types of oxazolidinone chiral auxiliaries have been synthesized from α-amino acids to guide asymmetric transformations. collectionscanada.gc.ca
Furthermore, the development of catalytic C–H activation reactions directed by native functional groups like carboxylic acids is a major challenge in modern synthesis. nih.gov Research in this area has shown that with the right ligand, a palladium catalyst can selectively activate C-H bonds at the β-position of an aliphatic carboxylic acid. nih.gov For instance, when 2-methylbutyric acid, a structural analog, was used as a substrate, a palladium catalyst with a specific pyridine-pyridone ligand preferentially formed an α-substituted γ-alkylidene butenolide, demonstrating high selectivity in C-H bond activation. nih.gov This type of research, focused on developing new ligands and catalytic systems, expands the toolkit available to synthetic chemists for transforming simple molecules like this compound into more complex products.
The principles of green chemistry aim to reduce or eliminate hazardous substances in the design, manufacture, and application of chemical products. researchgate.net These principles are relevant to both the synthesis of this compound and its subsequent chemical transformations.
Key green chemistry principles include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.orgacs.org
Design for Energy Efficiency: Energy requirements should be minimized, with reactions ideally conducted at ambient temperature and pressure. acs.org
A conventional synthesis of a related compound, 2,2-Dimethyl-4-phenylbutanoic acid, involves the use of strong bases like sodium hydride and n-butyllithium in a solvent like tetrahydrofuran (B95107) (THF). From a green chemistry perspective, this method has drawbacks, including the use of a hazardous reagent (sodium hydride) and a solvent with safety concerns.
A greener approach to synthesis often involves biocatalysis. Enzymes can operate under mild, aqueous conditions and exhibit high selectivity, reducing the need for protecting groups and harsh reagents. mdpi.comuni-duesseldorf.de For example, the biotransformation of 2-methyl-3-phenylpropanoic acid using a P450 peroxygenase enzyme (OleTJE) has been studied, showcasing an enzymatic approach to modifying such structures. amazonaws.com Applying similar biocatalytic methods could lead to more sustainable routes for synthesizing and derivatizing this compound.
Table 2: Conceptual Comparison of Synthetic Approaches based on Green Chemistry Principles
| Feature | Conventional Chemical Synthesis (e.g., Alkylation) | Potential Green (Biocatalytic) Approach |
|---|---|---|
| Solvent | Organic solvents (e.g., THF) | Primarily water uni-duesseldorf.de |
| Reagents | Strong, hazardous bases (e.g., NaH, n-BuLi) | Enzymes (biocatalysts) amazonaws.com |
| Temperature/Pressure | Often requires heating or cooling | Typically ambient temperature and pressure acs.org |
| Atom Economy | Can be lower due to stoichiometric reagents and byproducts | Potentially higher, with fewer waste streams acs.org |
| Safety/Toxicity | Use of flammable solvents and corrosive/toxic reagents researchgate.net | Generally safer, using biodegradable catalysts and benign solvents acs.org |
Studies in Environmental Chemistry and Biotransformation Pathways
The environmental fate of chemical compounds is a critical area of study. For chiral pollutants, it is important to consider the behavior of individual stereoisomers, as they can be degraded at different rates by microorganisms. researchgate.net This enantioselective degradation can lead to the enrichment of one enantiomer in the environment. researchgate.net
Studies on phenylalkanoic acids have shown that they can be degraded by microorganisms. researchgate.net Yeasts, for example, are known to degrade or biotransform a variety of aromatic compounds, including long-chain phenylalkanes. researchgate.net The metabolic pathways often involve enzymes like cytochrome P450s, which can hydroxylate the substrate as an initial step. researchgate.net
Research on the bacterial cytochrome P450 enzyme OleTJE, a peroxygenase, has demonstrated its ability to act on various fatty acids, including those with phenyl substituents. amazonaws.com This enzyme was shown to catalyze the hydroxylation of 2-phenylbutanoic acid. amazonaws.com Such studies are crucial for understanding the biotransformation pathways of these compounds, which helps in assessing their environmental impact and persistence. The transformation of a parent compound into metabolites is a key process in its environmental degradation. dokumen.pub
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (R)-2-hydroxy-4-phenylbutyric acid |
| Angiotensin-Converting Enzyme (ACE) |
| L-homophenylalanine |
| 2-oxo-4-phenylbutanoic acid |
| Ethyl 2-oxo-4-phenylbutyrate |
| (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester |
| Levetiracetam |
| 3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride |
| 2-methylbutyric acid |
| γ-alkylidene butenolide |
| 2,2-Dimethyl-4-phenylbutanoic acid |
| Sodium hydride |
| n-butyllithium |
| Tetrahydrofuran (THF) |
| 2-methyl-3-phenylpropanoic acid |
| 2-phenylbutanoic acid |
| Palladium |
| Pyridine |
| Pyridone |
Enantioselective Biodegradation Mechanisms by Microorganisms
Chiral compounds, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological activities. In environmental science, microorganisms can preferentially metabolize one enantiomer over the other, a process known as enantioselective biodegradation. oup.com This selective degradation is crucial as one enantiomer of a compound might be a potent pollutant while the other is relatively benign. oup.comhku.hk
While direct studies on this compound are limited, extensive research on the structurally similar compound 2-phenylbutyric acid (2-PBA) , a known metabolite of linear alkylbenzene sulfonate surfactants, provides significant insights. nih.govresearchgate.net A key bacterium, Xanthobacter flavus strain PA1 , isolated from mangrove sediment, has demonstrated the ability to use racemic 2-PBA as its sole source of carbon and energy. hku.hknih.gov
Research on Xanthobacter flavus PA1 revealed several important mechanisms:
Sequential Degradation: The bacterium degrades the two enantiomers of 2-PBA sequentially, with the (S)-enantiomer being consumed much more rapidly than the (R)-enantiomer. nih.gov
Unidirectional Chiral Inversion: A notable finding was the unidirectional chiral inversion of the (S)-enantiomer to the (R)-enantiomer when a single pure enantiomer was provided as the substrate. hku.hknih.gov
Degradation Pathway: The biochemical breakdown begins with an initial oxidation of the alkyl side chain, rather than the aromatic ring. nih.govresearchgate.net This process yields two major intermediates: 3-hydroxy-2-phenylbutanoic acid and 4-methyl-3-phenyloxetan-2-one , which were identified using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. hku.hknih.gov
These findings highlight the complexity of microbial interactions with chiral pollutants and underscore the significant differences in the environmental fate of each enantiomer. nih.gov
Table 1: Enantioselective Biodegradation of 2-Phenylbutyric Acid (2-PBA)
| Microorganism | Substrate | Key Observation | Identified Intermediates | Reference |
|---|---|---|---|---|
| Xanthobacter flavus PA1 | Racemic 2-Phenylbutyric Acid (2-PBA) | Sequential degradation: (S)-enantiomer degrades faster than (R)-enantiomer. Unidirectional chiral inversion from (S) to (R) form observed. | 3-hydroxy-2-phenylbutanoic acid, 4-methyl-3-phenyloxetan-2-one | hku.hknih.gov |
| Rhodococcus rhodochrous PB1 | Racemic 3-Phenylbutanoic Acid | Enantioselective degradation: only the (R)-enantiomer supported growth. | 3-phenylpropanoic acid | researchgate.netchimia.ch |
Chemical Fate and Persistence in Environmental Systems
Studies on related chiral pollutants offer clear examples of this phenomenon:
The herbicide mecoprop undergoes enantioselective degradation in groundwater. The preferential breakdown of the (S)-enantiomer results in a relative enrichment of the (R)-enantiomer in landfill leachate as it passes through the ground. chimia.ch
Similarly, for the fungicide metalaxyl , the biologically active (R)-enantiomer is degraded faster in soil than the inactive (S)-enantiomer. acs.orgnih.gov This leads to residues becoming enriched with the S-metalaxyl form. acs.orgnih.gov
The persistence can be significant. For some compounds, such as (RS)-2-(2-chlorophenoxy)propanoic acid, the (R) enantiomer was removed after 24 days in an activated sludge environment, while 70% of the (S) enantiomer remained after 47 days. oup.com
This differential persistence underscores the necessity of analyzing enantiomers separately to accurately assess the environmental impact of chiral chemicals. chimia.ch The abiotic degradation of such compounds, through processes like hydrolysis or photolysis, is often insignificant, with estimated half-lives that can range from years to millennia, making biodegradation the critical process affecting their fate. researchgate.net
Table 2: Environmental Fate of Selected Chiral Compounds
| Compound | Environment | Observation | Persistent Enantiomer | Reference |
|---|---|---|---|---|
| Mecoprop | Groundwater (Landfill Site) | In situ enantioselective microbial degradation. | (R)-mecoprop | chimia.ch |
| Metalaxyl | Soil | Enantioselective degradation; conversion to MX-acid proceeds with retention of configuration. | (S)-metalaxyl | nih.gov |
| 2-(2-chlorophenoxy)propanoic acid | Activated Sludge | Highly selective degradation over 47 days. | (S)-enantiomer | oup.com |
Development of Analytical Reference Standards for Research Purposes
This compound and its structural analogs serve an important role in research and quality control as analytical reference standards. chemwhat.comcymitquimica.com These highly characterized chemical compounds are essential for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development and other chemical analyses. chemwhat.comaxios-research.com
A significant research application involves the use of a related derivative, 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) , as a unique chemical marker for the presence of microcystins (MCs). acs.orgubc.ca Microcystins are potent hepatotoxins produced by cyanobacteria that can bioaccumulate in animal tissues, often in a form that is covalently bound to proteins and therefore difficult to detect with standard extraction methods. acs.orgnih.gov
The analytical strategy is as follows:
Oxidation: A chemical oxidation process, such as Lemieux oxidation or ozonolysis, is used to break down all variants of microcystins present in a sample (both free and covalently bound). acs.orgrsc.org This reaction cleaves the toxin molecule and reliably produces MMPB. acs.orgrsc.org
Detection: The resulting MMPB is then esterified, extracted, and quantified using sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ubc.canih.govrsc.org
This method allows for the measurement of the total microcystin (B8822318) burden in a sample, providing a more accurate assessment of toxicity than methods that only measure extractable, free toxins. acs.orgresearchgate.net Research has shown this oxidation-based method can detect microcystin concentrations thousands of times greater than those found by conventional extraction techniques in contaminated biological tissues. acs.orgubc.ca
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
Table 1: Applications of AI/ML in the Synthesis of 2-Methyl-2-phenylbutanoic acid
| Application Area | Specific Task | Potential Benefit |
| Retrosynthetic Analysis | Generating and ranking potential synthetic routes. | Faster identification of efficient and novel pathways. chemai.io |
| Reaction Condition Optimization | Predicting optimal temperature, solvent, and catalyst. | Increased yield, reduced byproducts, and lower costs. pharmafeatures.comchemai.io |
| Novel Reaction Discovery | Identifying unprecedented chemical transformations. | Access to new and more sustainable synthetic methods. pharmafeatures.com |
| Automated Synthesis | Integrating AI with robotic platforms for autonomous synthesis. | Increased efficiency and continuous production capabilities. pharmafeatures.comnih.gov |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The quest for more efficient and selective chemical reactions is a constant driver of innovation in organic chemistry. For the synthesis and modification of this compound, the exploration of novel reactivity patterns holds significant promise. A key area of interest is the development of new methods for the construction of quaternary carbon centers, which are a defining feature of this molecule. beilstein-journals.orgresearchgate.net
Recent advances in transition metal catalysis and organocatalysis have provided powerful tools for creating these sterically congested centers with high levels of control. rsc.orgresearchgate.net For instance, hydroalkylation of olefins represents a direct strategy for forming C(sp³)–C(sp³) bonds and generating quaternary carbons. beilstein-journals.org Researchers are continuously exploring new catalysts, such as those based on iridium or titanium, to improve the efficiency and scope of these reactions. beilstein-journals.orgresearchgate.net The development of stereoselective methods is particularly important for producing specific enantiomers of chiral molecules like this compound. researchgate.netrsc.orgnih.govacs.org
Another exciting frontier is the functionalization of typically unreactive C–H bonds. acs.orgacs.org This strategy allows for the direct modification of a molecule's carbon skeleton, potentially simplifying synthetic routes. For carboxylic acids, methods for the functionalization of C–H bonds at positions remote from the carboxyl group are being developed. acs.orgtorvergata.it While challenging, the ability to selectively introduce new functional groups into the backbone of this compound could open up new possibilities for creating derivatives with unique properties.
Furthermore, novel synthetic routes for 2-arylalkanoic acids are continuously being explored. One such method involves the ruthenium-catalyzed chemoselective oxidation of furan (B31954) rings. epa.gov Such innovative approaches can offer alternatives to traditional synthetic methods, potentially with improved yields or under milder conditions.
Sustainable and Scalable Production Methods for Industrial Relevance
As chemical manufacturing moves towards greener and more sustainable practices, the development of scalable and environmentally friendly production methods for compounds like this compound is crucial. This involves considering factors such as atom economy, energy efficiency, and the use of non-toxic and renewable resources.
One promising approach is the use of continuous flow chemistry. acs.org Flow reactors offer several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and easier scalability. nih.gov For the synthesis of this compound, a continuous flow process could lead to higher yields, reduced reaction times, and minimized waste. acs.org
The principles of green chemistry are also being applied to the synthesis of related compounds. This includes the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. illinois.edu For the production of chiral α-arylalkanoic acids, dynamic kinetic resolution (DKR) is an effective technique that can convert a racemic mixture into a single enantiomer with high yield and enantiopurity. researchgate.net
The development of catalytic systems that utilize earth-abundant and non-toxic metals is another key area of research. torvergata.it For example, manganese-based catalysts have been shown to be effective for the C–H functionalization of carboxylic acids. torvergata.it Such developments reduce the reliance on precious and potentially toxic heavy metals.
Table 2: Comparison of Production Methods
| Method | Key Features | Advantages for Scalability and Sustainability |
| Batch Synthesis | Traditional method involving discrete reaction steps. | Well-established but can be less efficient and generate more waste. |
| Continuous Flow Chemistry | Reactions are performed in a continuous stream. | Improved control, safety, and scalability; reduced waste. acs.orgnih.gov |
| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. illinois.edu |
| Dynamic Kinetic Resolution | Conversion of a racemate to a single enantiomer. | High yields of a specific stereoisomer. researchgate.net |
Advanced Characterization Techniques for Real-Time Process Monitoring and Optimization
The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, ensuring process control, and optimizing reaction conditions. acs.org The development of advanced in-situ and operando spectroscopic techniques has revolutionized the way chemists study chemical transformations. youtube.comresearchgate.net
For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. nih.govoptica.orgnih.govacs.org This provides valuable kinetic data and allows for the rapid identification of optimal reaction conditions. acs.org For example, in-line FTIR can be integrated into a flow reactor to provide continuous feedback on the reaction's progress. acs.org
Process Analytical Technology (PAT) is a framework that integrates these real-time analytical techniques into the manufacturing process to ensure quality and efficiency. mt.combruker.com By continuously monitoring critical process parameters, PAT allows for adjustments to be made in real-time to maintain optimal performance. mt.com This approach is particularly valuable for scaling up the production of fine chemicals like this compound, as it helps to ensure consistency and quality from the lab to the plant. acs.orgscientificupdate.com
Furthermore, advanced mass spectrometry techniques, such as extractive electrospray ionization mass spectrometry (EESI-MS), are being developed for the real-time identification of reaction products, including carboxylic acids. nih.gov These methods offer high sensitivity and can provide detailed molecular-level information about the reaction mixture. nih.gov
Table 3: Advanced Characterization Techniques
| Technique | Information Provided | Application in Process Monitoring |
| In-situ FTIR Spectroscopy | Changes in functional groups, concentrations of reactants and products. | Real-time monitoring of reaction kinetics and conversion. acs.orgoptica.org |
| Raman Spectroscopy | Vibrational modes of molecules, identification of species. | Monitoring reactions in various phases, including solid-state milling. nih.govacs.org |
| In-line NMR Spectroscopy | Detailed structural information, stereoselectivity. | Real-time structural characterization and optimization of reactions. nih.gov |
| Mass Spectrometry (e.g., DART-MS, EESI-MS) | Molecular weight and fragmentation patterns, quantitative analysis. | Direct and quantitative monitoring of heterogeneous reactions. nih.govnih.gov |
Q & A
Q. What are the established laboratory synthesis methods for 2-methyl-2-phenylbutanoic acid?
The compound can be synthesized via sodium naphthalene reduction of (−)-(S)-2-phenyl-2-butyl isocyanide under an argon atmosphere. After quenching with anhydrous CO₂ and acid work-up, the product is isolated by distillation. The reaction yields racemic this compound (mp 56–58°C), confirmed by IR and NMR comparison with authentic samples .
Q. What spectroscopic techniques are recommended for structural characterization?
Q. What safety precautions are essential when handling this compound?
Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid skin contact and inhalation, and ensure proper ventilation. Waste must be segregated and disposed of via certified hazardous waste services, as outlined in safety data sheets .
Q. What are the reported physical properties (e.g., melting point)?
The racemic form of this compound has a melting point of 56–58°C, as determined during synthesis validation .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields or purity?
Methodological rigor is key: replicate experiments under controlled conditions (e.g., inert atmosphere, precise reagent stoichiometry). Cross-validate results using orthogonal techniques like HPLC purity assays or elemental analysis. Contradictions may arise from variations in radical anion concentrations during sodium naphthalene reductions, requiring titration-based calibration .
Q. What byproducts are commonly observed during synthesis, and how are they mitigated?
sec-Butylbenzene (bp 172–174°C) is a frequent byproduct of sodium naphthalene reductions. Minimization strategies include strict temperature control (−5°C), rapid CO₂ quenching, and optimized stirring times. Byproduct removal is achieved via preparative distillation or chromatography .
Q. How can enantiomeric purity be analyzed if chirality is introduced?
While the standard synthesis produces racemic material, advanced studies could employ chiral derivatization agents (e.g., Mosher’s acid chloride) followed by NMR or HPLC with chiral stationary phases. However, asymmetric synthesis routes (not detailed in the evidence) would be required to generate enantiomerically enriched product .
Q. What computational approaches support mechanistic studies of its formation?
Density Functional Theory (DFT) can model reaction intermediates, such as radical anion species in sodium naphthalene reductions. Computational validation of transition states and energy barriers aligns with experimental parameters (e.g., −10°C reaction temperatures) to refine mechanistic hypotheses .
Methodological Notes
- Data Validation : Always cross-reference spectral data with authenticated samples to confirm compound identity .
- Contradiction Resolution : Use iterative experimentation (e.g., varying reductant concentrations) and statistical analysis to isolate variables affecting yield or purity .
- Safety Compliance : Adhere to GHS guidelines for hazardous chemical handling, emphasizing proper waste disposal and emergency response protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
